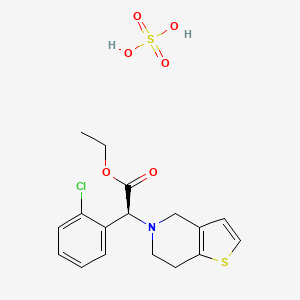![molecular formula C21H29N3O5 B3098307 Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester CAS No. 1333231-44-9](/img/structure/B3098307.png)
Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester
Vue d'ensemble
Description
GC-373 est un composé d'aldéhyde peptidique métabolisé à partir de l'adduit bisulfure, l'acide libre GC-376 . GC-373 a montré un potentiel d'inhibition de la cible M pro dans diverses souches de coronavirus, notamment les coronavirus félin, du vison et du furet . Il a également fait l'objet d'études pour ses applications thérapeutiques potentielles contre le SRAS-CoV-2 .
Mécanisme D'action
Target of Action
GC-373 is a peptide aldehyde that primarily targets the M pro (also known as 3CL pro) , a viral encoded protease . This protease plays a crucial role in cleaving and activating functional proteins involved in viral replication and transcription .
Mode of Action
GC-373 acts as an inhibitor of the M pro protease . By inhibiting this protease, GC-373 prevents the maturation of functional viral proteins, thereby hindering the replication and transcription of the virus .
Biochemical Pathways
It is known that the compound interferes with the viral replication and transcription process by inhibiting the m pro protease . This protease is responsible for cleaving and activating functional proteins that are essential for the virus’s life cycle .
Result of Action
GC-373 has been shown to effectively inhibit and reduce the RNA copies of SARS-CoV-2 in Vero E6 cells . This suggests that GC-373 holds therapeutic potential for Covid-19 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
GC-373 est synthétisé par une série de réactions chimiques à partir de l'adduit bisulfure, l'acide libre GC-376 . La voie de synthèse implique la formation d'une structure d'aldéhyde peptidique, qui est obtenue par des conditions de réaction spécifiques garantissant la stabilité et l'activité du composé .
Méthodes de production industrielle
La production industrielle de GC-373 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques de purification avancées pour isoler le composé souhaité des mélanges réactionnels .
Analyse Des Réactions Chimiques
Types de réactions
GC-373 subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe aldéhyde dans GC-373.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, en fonction de la modification souhaitée.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent des dérivés oxydés, des formes réduites du composé et des peptides substitués avec différents groupes fonctionnels .
Applications de la recherche scientifique
GC-373 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour l'étude des réactions et des mécanismes des aldéhydes peptidiques.
Biologie : Étudié pour son rôle dans l'inhibition des protéases virales et son potentiel en tant qu'agent antiviral.
Médecine : Exploré pour ses applications thérapeutiques contre les infections à coronavirus, notamment le SRAS-CoV-2.
Mécanisme d'action
GC-373 exerce ses effets en inhibant la principale protéase (M pro) des coronavirus . Le composé se lie au site actif de la protéase, l'empêchant de cliver et d'activer les protéines fonctionnelles nécessaires à la réplication et à la transcription virale . Cette inhibition perturbe le cycle de vie viral et réduit la réplication virale .
Applications De Recherche Scientifique
GC-373 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide aldehyde reactions and mechanisms.
Biology: Investigated for its role in inhibiting viral proteases and its potential as an antiviral agent.
Medicine: Explored for therapeutic applications against coronavirus infections, including SARS-CoV-2.
Comparaison Avec Des Composés Similaires
Composés similaires
N-benzyloxycarbonyl-L-leucyl-3-(2-oxopyrrolidin-3-yl)-L-alaninal : Un autre aldéhyde peptidique présentant des propriétés inhibitrices similaires.
Unicité
GC-373 est unique en raison de sa puissante inhibition de la principale protéase (M pro) dans diverses souches de coronavirus, notamment le SRAS-CoV-2 . Sa capacité à inhiber la réplication et la transcription virale en fait un candidat prometteur pour le développement de médicaments antiviraux .
Propriétés
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl]amino]pentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-14(2)10-18(24-21(28)29-13-15-6-4-3-5-7-15)20(27)23-17(12-25)11-16-8-9-22-19(16)26/h3-7,12,14,16-18H,8-11,13H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)/t16?,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYENXTYKACLCGO-FQECFTEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104180 | |
| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333231-44-9 | |
| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333231-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3098227.png)

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B3098238.png)
![[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B3098241.png)


![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)
![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)

![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)

amine](/img/structure/B3098324.png)
![L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B3098325.png)

